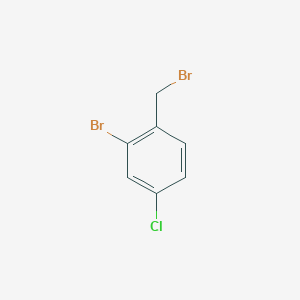
2-Bromo-1-(bromomethyl)-4-chlorobenzene
Cat. No. B2796846
Key on ui cas rn:
33924-45-7
M. Wt: 284.38
InChI Key: KZIGUGMFQVNQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07276567B2
Procedure details


In a 500 ml three-necked round-bottom flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, magnetic stirring bar and containing 164 g (0.80 mol) of 2-bromo-4-chlorotoluene, 41.3 ml (128 g, 0.80 mmol) of bromine was added dropwise under exposure to a 500 W lamp for 3 hours at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave colorless liquid, b.p. 111-115° C./7 mm Hg. Yield 182 g (80%).


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]Br>>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][Br:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
164 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)C
|
|
Name
|
|
|
Quantity
|
41.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 500 ml three-necked round-bottom flask equipped with a reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise under exposure to a 500 W lamp for 3 hours at 190° C
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave colorless liquid, b.p. 111-115° C./7 mm Hg
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(CBr)C=CC(=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
